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Core Characterization Techniques for
[Au(dppe)2]CI
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Compound Focus: (Au(Dppe)2)CI

CAS No.: 47895-18-1

Cat. No.: S585469

For a gold(I) complex with two bidentate phosphine ligands like [Au(dppe)2]Cl, the following

techniques are essential for comprehensive structural and chemical characterization [1] [2] [3]:

Technique Primary Information Obtained Application to [Au(dppe)2]CI

X-ray Unambiguous molecular structure, bond Confirms linear P-Au-P coordination, Au-
Diffraction lengths, bond angles, and coordination P bond distance (~2.3 A), and cation
(XRD) geometry. geometry [2].

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment, purity, and solution-state
structure. | 3P NMR: Single peak confirms equivalent P atoms. 'TH NMR: Verifies dppe ligand integrity. | |
Elemental Analysis (EA) | Quantitative elemental composition (C, H, P). | Verifies bulk purity and matches
calculated formula percentages. | | Mass Spectrometry (MS) | Molecular mass of the complex ion. | ESI-MS
identifies the mass-to-charge ratio of the [Au(dppe)2]+ cation. | | X-ray Absorption Spectroscopy
(XAS) | Oxidation state and local atomic structure (complementary to XRD) [1] [3]. | XANES confirms

Au(I) state. EXAFS provides Au-P coordination number and distance. |

Experimental Workflow for Characterization
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The following diagram maps the logical sequence for characterizing the complex, from synthesis to data

interpretation.
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Characterization workflow for [Au(dppe)2]Cl

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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